3-(Ethoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate
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Overview
Description
3-(Ethoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate is an organic compound with the molecular formula C10H14O2. It is a derivative of bicyclo[2.2.1]heptane, commonly known as norbornane, and features two carboxylate groups. This compound is notable for its unique bicyclic structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, ethyl acrylate (the dienophile) reacts with cyclopentadiene (the diene) under controlled conditions to form the desired bicyclic structure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Mixing the reactants in a suitable solvent.
- Maintaining the reaction temperature to facilitate the cycloaddition.
- Purifying the product through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 3-(Ethoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid.
Reduction: Bicyclo[2.2.1]heptane-2,3-diol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
3-(Ethoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of flavors and fragrances due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(Ethoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites of enzymes or receptors, influencing their activity. The ester groups can undergo hydrolysis, releasing active carboxylate ions that participate in further biochemical reactions .
Comparison with Similar Compounds
- Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
- Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Comparison: 3-(Ethoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to its analogs, it offers a balance of stability and reactivity, making it versatile for various applications .
Properties
IUPAC Name |
3-ethoxycarbonylbicyclo[2.2.1]hept-5-ene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-15-11(14)9-7-4-3-6(5-7)8(9)10(12)13/h3-4,6-9H,2,5H2,1H3,(H,12,13)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOXZRIHIPLKJD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(C1C(=O)[O-])C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13O4- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40850824 |
Source
|
Record name | 3-(Ethoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40850824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53414-25-8 |
Source
|
Record name | 3-(Ethoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40850824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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